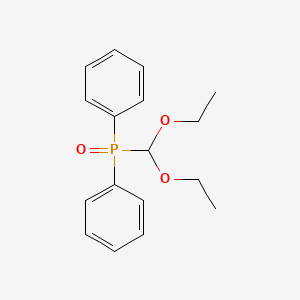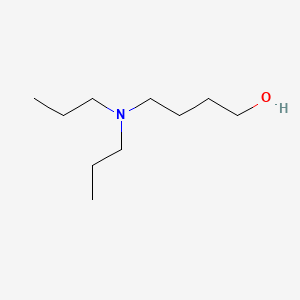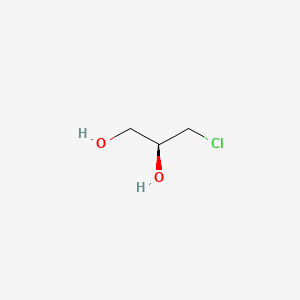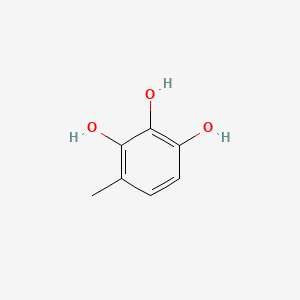
(Diethoxymethyl)diphenylphosphine oxide
Descripción general
Descripción
(Diethoxymethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C17H21O3P . It appears as a white to off-white crystalline powder .
Synthesis Analysis
The synthesis of this compound involves the alkylation reaction of diethoxymethyl phenylphosphine oxide with n-propyl bromide through acid deprotection, which gives the secondary phosphine oxide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H21O3P . The molecular weight of the compound is 304.32 .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a molecular weight of 304.32 . The compound has a melting point of 73-75 °C and a predicted boiling point of 381.2±32.0 °C . The predicted density of the compound is 1.12±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Hydrophosphonylation Applications
- Regio- and Chemoselective Hydrophosphonylation : (Diethoxymethyl)diphenylphosphine oxide is used in the hydrophosphonylation of unsaturated systems. Using calcium oxide as a basic promoter under solventless conditions, it adds to unsaturated derivatives, including α,β-unsaturated esters and sulfone, in a regioselective fashion (Martínez-Castro et al., 2010).
Reactions with Azodicarboxylates
- Formation of Diphenyl-phosphinoylhydrazine Adducts : When reacted with azodicarboxylates, diphenylphosphine oxide forms 1:1 diphenyl-phosphinoylhydrazine-1,2-dicarboxylate adducts. This reaction is notable for its distinct solid state conformations and high degree of hindered rotation, shedding light on the versatile reaction capabilities of diphenylphosphine oxide (Camp et al., 1991).
Nucleophilic Substitution Studies
- Stereochemistry in Substitution Reactions : The anion of diphenylphosphine oxide is used to study the stereochemistry of nucleophilic substitution in menthyl derivatives. This research offers insights into the stereochemical outcomes of these reactions, demonstrating the utility of diphenylphosphine oxide in stereochemical analysis (Yamashita et al., 1983).
Phosphoranylation and Cyclodehydration
- Selective Phosphoranylation in Triols : Diethoxytriphenylphosphorane, related to diphenylphosphine oxide, is used for selective diphosphoranylation in triols. It forms stable 2,2,2-triphenyl-1,3,2-dioxaphospholanes, which are important in the study of phosphoranylation reactions and cyclodehydration processes (Kelly & Evans, 1986).
Reaction with Singlet Oxygen
- Intra- vs Intermolecular Oxidation : Diphenylphosphine oxide's interaction with singlet oxygen has been studied for understanding intramolecular rearrangement and phosphine oxide formation. This research is crucial in exploring the oxidative behavior of phosphine compounds (Gao et al., 2001).
Aromatic Carbonyl Compounds Reactivity
- Reactivity with Aromatic Carbonyl Compounds : Diphenylphosphine oxide reacts with aromatic carbonyl compounds to form α-hydroxyphosphine oxides. The reaction rates vary with different substituents, offering valuable insights into the reactivity of carbonyls with phosphine oxides (Zheng et al., 2013).
Catalytic Asymmetric Additions
- Additions to Cyclic Imines : The asymmetric addition of diphenylphosphine oxide to cyclic imines, catalyzed by a lanthanoid complex, is a significant application. This process yields amino phosphine oxide products with high yields and enantioselectivity, demonstrating the compound's potential in asymmetric synthesis (Yamakoshi et al., 1999).
Green Chemistry Applications
- P–C Coupling in Green Chemistry : In the context of green chemistry, diphenylphosphine oxide is used in the P–C coupling of diethyl phosphite and alkyl phenyl-H-phosphinates with bromoarenes. This represents a "green" variation of the Hirao reaction, emphasizing the role of diphenylphosphine oxide in environmentally friendly chemical processes (Keglevich et al., 2014).
Synthesis and Structural Analysis
- Synthesis of Oxazoles : The compound is used in synthesizing 2-(phosphorylmethylene)oxazoles, showing its utility in the formation of complex organic structures and contributing to the field of synthetic organic chemistry (Viktorov et al., 2021).
Safety and Hazards
(Diethoxymethyl)diphenylphosphine oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
(Diethoxymethyl)diphenylphosphine oxide is a specialty product used in proteomics research . .
Mode of Action
It’s known that diphenylphosphine oxide derivatives have been used in the synthesis of flame retardant applications in epoxy resin and as a component in the development of thermally activated delayed fluorescence emitters .
Biochemical Pathways
Phosphine oxides, in general, have been involved in various chemical reactions, including c-p and c-b bond formation reactions .
Result of Action
One study showed that a diphenylphosphine oxide derivative could enhance the transparency of epoxy resin and increase its flame retardation and carbon formation .
Action Environment
It’s known that the compound is a white to off-white crystalline powder and should be stored at 2-8°c .
Análisis Bioquímico
Biochemical Properties
(Diethoxymethyl)diphenylphosphine oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific proteins and enzymes, thereby influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of proteins involved in signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular behavior. Toxicity studies have indicated that high doses of this compound can lead to cellular damage, oxidative stress, and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells, impacting energy production, biosynthesis, and catabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and influences cellular processes. The subcellular distribution of this compound can determine its role in various biochemical pathways and cellular functions .
Propiedades
IUPAC Name |
[diethoxymethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O3P/c1-3-19-17(20-4-2)21(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSRYMVZGUQOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174577 | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-20-1 | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (Diethoxymethyl)diphenylphosphine oxide in organic synthesis?
A1: this compound serves as a readily available Horner–Wittig reagent. [] It effectively converts aldehydes and ketones into homologous O,O-ketene acetals, valuable intermediates in organic synthesis. []
Q2: Can you describe the synthesis of this compound and its key characteristics?
A2: this compound is synthesized by reacting Chlorodiphenylphosphine with Triethyl Orthoformate. [] The reaction proceeds through an Arbuzov rearrangement, yielding the desired product with high purity. The compound exhibits a melting point of 77–79 °C. Spectroscopic data includes a 31P NMR signal at δ -25.5 ppm (relative to H3PO4) and a 13C NMR signal at δ 104.7 ppm for the methine carbon. [] It shows good solubility in organic solvents like benzene, tetrahydrofuran (THF), and ether. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)


